Cas no 13487-46-2 (Arachidonyl alcohol)
Arachidonyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- 5,8,11,14-Eicosatetraen-1-ol,(5Z,8Z,11Z,14Z)-
- (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol
- ARACHIDONYL ALCOHOL APPROX 99
- arachidonyl alcohol
- arachidonyl alcohol approx 99%
- (5Z,8Z,11Z,14Z)-icosatetraen-1-ol
- CHEBI:77577
- (5Z,8Z,11Z,14Z)-1-icosatetraenol
- NYBCZSBDKXGAGM-DOFZRALJSA-N
- 13487-46-2
- (5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraen-1-ol
- all-cis-icosa-5,8,11,14-tetraen-1-ol
- Q27147187
- HY-135801
- SCHEMBL309118
- CS-0114199
- DTXSID30447409
- AKOS040744174
- MS-24150
- all-cis-eicosa-5,8,11,14-tetraen-1-ol
- 5(Z),8(Z),11(Z),14(Z)-Eicosatetraenol
- (5Z,8Z,11Z,14Z)-eicosatetraen-1-ol
- 5Z,8Z,11Z,14Z-eicosatetraen-1-ol
- DTXCID80398230
- G12141
- DA-71013
- Arachidonyl alcohol
-
- Inchi: 1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15-
- InChI Key: NYBCZSBDKXGAGM-DOFZRALJSA-N
- SMILES: OCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Computed Properties
- Exact Mass: 290.26112
- Monoisotopic Mass: 290.260965704g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 14
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Arachidonyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-135801-100mg |
Arachidonyl alcohol |
13487-46-2 | ≥98.0% | 100mg |
¥3700 | 2024-04-20 | |
| MedChemExpress | HY-135801-250mg |
Arachidonyl alcohol |
13487-46-2 | ≥98.0% | 250mg |
¥7000 | 2024-04-20 | |
| Larodan | 40-2004-9-100mg |
5(Z),8(Z),11(Z),14(Z)-Eicosatetraenol |
13487-46-2 | >99% | 100mg |
€81.00 | 2025-03-07 | |
| 1PlusChem | 1P00A4LP-10mg |
ARACHIDONYL ALCOHOL APPROX 99 |
13487-46-2 | ≥98% | 10mg |
$28.00 | 2025-03-29 | |
| 1PlusChem | 1P00A4LP-50mg |
ARACHIDONYL ALCOHOL APPROX 99 |
13487-46-2 | ≥98% | 50mg |
$124.00 | 2025-03-29 | |
| 1PlusChem | 1P00A4LP-100mg |
ARACHIDONYL ALCOHOL APPROX 99 |
13487-46-2 | 95% | 100mg |
$1277.00 | 2025-02-25 | |
| 1PlusChem | 1P00A4LP-250mg |
ARACHIDONYL ALCOHOL APPROX 99 |
13487-46-2 | 95% | 250mg |
$2193.00 | 2025-02-25 | |
| A2B Chem LLC | AE71725-10mg |
ARACHIDONYL ALCOHOL APPROX 99 |
13487-46-2 | ≥98% | 10mg |
$29.00 | 2024-04-20 | |
| A2B Chem LLC | AE71725-50mg |
ARACHIDONYL ALCOHOL APPROX 99 |
13487-46-2 | ≥98% | 50mg |
$131.00 | 2024-04-20 | |
| A2B Chem LLC | AE71725-100mg |
ARACHIDONYL ALCOHOL APPROX 99 |
13487-46-2 | ≥98% | 100mg |
$248.00 | 2024-04-20 |
Arachidonyl alcohol Suppliers
Arachidonyl alcohol Related Literature
-
C. J. W. Brooks,D. G. Watson Nat. Prod. Rep. 1991 8 367
-
2. 542. Essential fatty acids. Part I. Synthesis of linoleic, γ-linolenic, arachidonic, and docosa-4,7,10,13,16-pentaenoic acidJ. M. Osbond,P. G. Philpott,J. C. Wickens J. Chem. Soc. 1961 2779
Additional information on Arachidonyl alcohol
Recent Advances in the Study of Arachidonyl Alcohol (13487-46-2): Implications for Chemical Biology and Pharmaceutical Research
Arachidonyl alcohol (CAS: 13487-46-2), a derivative of arachidonic acid, has garnered significant attention in recent years due to its potential roles in lipid signaling, inflammation, and neurological functions. This research brief synthesizes the latest findings on this compound, focusing on its biochemical properties, mechanisms of action, and therapeutic applications. The growing interest in Arachidonyl alcohol stems from its structural similarity to endocannabinoids and its involvement in key metabolic pathways, making it a promising candidate for drug development and biomedical research.
Recent studies have elucidated the molecular interactions of Arachidonyl alcohol with various enzymes and receptors, particularly those in the endocannabinoid system. For instance, research published in the Journal of Lipid Research (2023) demonstrated that Arachidonyl alcohol modulates the activity of fatty acid amide hydrolase (FAAH), an enzyme critical for endocannabinoid degradation. This modulation suggests potential applications in pain management and neuroinflammatory disorders. Additionally, advances in synthetic chemistry have enabled the production of high-purity Arachidonyl alcohol, facilitating more precise in vitro and in vivo studies.
In the context of pharmaceutical development, Arachidonyl alcohol has been investigated as a precursor for novel anti-inflammatory agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its role in the synthesis of prostaglandin analogs with reduced side effects compared to traditional NSAIDs. The study employed computational modeling and high-throughput screening to identify optimal derivatives, underscoring the compound's versatility in drug design. Furthermore, emerging evidence points to its potential in oncology, where it may influence lipid raft formation and cancer cell signaling.
Despite these promising developments, challenges remain in the clinical translation of Arachidonyl alcohol-based therapies. Issues such as bioavailability, metabolic stability, and target specificity require further optimization. Recent efforts in formulation science, including lipid nanoparticle encapsulation (as reported in the International Journal of Pharmaceutics, 2023), aim to address these limitations. The integration of omics technologies and AI-driven drug discovery platforms is expected to accelerate the development of Arachidonyl alcohol-derived therapeutics in the coming years.
In conclusion, Arachidonyl alcohol (13487-46-2) represents a multifaceted compound with broad implications for chemical biology and medicine. Its dual roles as a bioactive lipid and a synthetic intermediate continue to inspire innovative research across multiple therapeutic areas. Future studies should focus on elucidating its structure-activity relationships and exploring combinatorial approaches with other pharmacophores to maximize therapeutic efficacy while minimizing off-target effects.
13487-46-2 (Arachidonyl alcohol) Related Products
- 22117-09-5(5,8,11-Heptadecatrien-1-ol)
- 42521-46-0((9Z,12E)-Tetradecadien-1-ol)
- 1577-52-2(9,12-Octadecadien-1-ol)
- 506-44-5((9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol)
- 51937-00-9((9E,12Z)-9,12-Tetradecadienol)
- 77899-11-7(6,9-Pentadecadien-1-ol, (6Z,9Z)-)
- 24149-05-1(γ-Linolenyl Alcohol)
- 57981-61-0((4E,7Z)-4,7-Tridecadien-1-ol)
- 506-43-4(Linoleyl alcohol)
- 87681-34-3(4,8,11-Heptadecatrien-1-ol, (Z,Z,E)-)